molecular formula C12H13N3O2 B1422479 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1244030-98-5

3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No. B1422479
M. Wt: 231.25 g/mol
InChI Key: HLULASBAAAEZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This compound has a molecular weight of 163.22 .


Physical And Chemical Properties Analysis

The compound “3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline” has a molecular weight of 163.22 . It is stored at room temperature and has a purity of 95%. It is in liquid form .

Scientific Research Applications

Synthesis and Polymerization

A significant application of derivatives of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline is in the field of polymer science. Tarasenko et al. (2017) developed a procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selectively reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. These amines are highlighted as promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).

Biological Activity

Maftei et al. (2013) explored the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs. They synthesized compounds starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and tested them for antitumor activity. Compound 7 in their study exhibited significant antitumor activity, demonstrating the potential medical application of these compounds (Maftei et al., 2013).

Antimicrobial Activity

Kavitha et al. (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds, which were screened for their antimicrobial activities. Their study revealed moderate to good antimicrobial activities of these compounds (Kavitha et al., 2016).

Fluorescence Sensing

Naik et al. (2018) studied the fluorescence quenching of novel thiophene substituted 1,3,4-oxadiazole derivatives by aniline. Their research indicates the potential use of these fluorophores as aniline sensors for future detection of aniline via fluorescence quenching (Naik et al., 2018).

Inhibition of Carbonic Anhydrase

Angapelly et al. (2018) synthesized (1,3,4-oxadiazol-2-yl)anilines and tested them for their inhibitory activity against carbonic anhydrase. Some compounds showed selective inhibitory activity, indicating potential medical applications (Angapelly et al., 2018).

properties

IUPAC Name

3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-10-3-1-2-8(6-10)11-14-12(17-15-11)9-4-5-16-7-9/h1-3,6,9H,4-5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLULASBAAAEZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC(=NO2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 2
Reactant of Route 2
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 3
Reactant of Route 3
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 4
Reactant of Route 4
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 5
Reactant of Route 5
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 6
3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.